(2E)-3-[(2,4-dimethoxyphenyl)amino]-2-(1-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile (2E)-3-[(2,4-dimethoxyphenyl)amino]-2-(1-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile
Brand Name: Vulcanchem
CAS No.: 1164514-36-6
VCID: VC5741201
InChI: InChI=1S/C19H18N4O2/c1-23-17-7-5-4-6-15(17)22-19(23)13(11-20)12-21-16-9-8-14(24-2)10-18(16)25-3/h4-10,12,21H,1-3H3/b13-12+
SMILES: CN1C2=CC=CC=C2N=C1C(=CNC3=C(C=C(C=C3)OC)OC)C#N
Molecular Formula: C19H18N4O2
Molecular Weight: 334.379

(2E)-3-[(2,4-dimethoxyphenyl)amino]-2-(1-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile

CAS No.: 1164514-36-6

Cat. No.: VC5741201

Molecular Formula: C19H18N4O2

Molecular Weight: 334.379

* For research use only. Not for human or veterinary use.

(2E)-3-[(2,4-dimethoxyphenyl)amino]-2-(1-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile - 1164514-36-6

Specification

CAS No. 1164514-36-6
Molecular Formula C19H18N4O2
Molecular Weight 334.379
IUPAC Name (E)-3-(2,4-dimethoxyanilino)-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile
Standard InChI InChI=1S/C19H18N4O2/c1-23-17-7-5-4-6-15(17)22-19(23)13(11-20)12-21-16-9-8-14(24-2)10-18(16)25-3/h4-10,12,21H,1-3H3/b13-12+
Standard InChI Key LUQYKMRXHKXPKT-OUKQBFOZSA-N
SMILES CN1C2=CC=CC=C2N=C1C(=CNC3=C(C=C(C=C3)OC)OC)C#N

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Physicochemical Properties

The compound’s molecular formula, C₁₉H₁₈N₄O₂, corresponds to a molecular weight of 334.379 g/mol. Its IUPAC name, (E)-3-(2,4-dimethoxyanilino)-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile, reflects the stereospecific (E)-configuration of the α,β-unsaturated nitrile group. Key identifiers include:

PropertyValue
CAS Registry Number1164514-36-6
SMILES NotationCN1C2=CC=CC=C2N=C1C(=CNC3=C(C=C(C=C3)OC)OC)C#N
InChI KeyLUQYKMRXHKXPKT-OUKQBFOZSA-N
PubChem CID662839

The planar benzimidazole nucleus (1-methyl-1H-benzimidazol-2-yl) and electron-rich dimethoxyphenylamino group create a conjugated π-system, facilitating interactions with biological targets such as DNA topoisomerases or kinase enzymes .

Crystallographic and Stereochemical Features

While crystallographic data for this specific compound remains unpublished, analogous benzimidazole derivatives exhibit planar aromatic systems with intramolecular hydrogen bonding. For example, 2-(3,4-dimethoxyphenyl)-1H-benzimidazole (PubChem CID: 345698) forms hydrogen-bonded dimers in its crystal lattice, stabilized by N–H···N interactions . The (E)-configuration of the propenenitrile moiety in the subject compound likely enforces rigidity, optimizing binding to hydrophobic protein pockets .

Synthesis and Reaction Pathways

Multistep Organic Synthesis

The synthesis of (2E)-3-[(2,4-dimethoxyphenyl)amino]-2-(1-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile involves sequential condensation and cyclization steps :

  • Benzimidazole Core Formation: 1-Methylbenzimidazole is synthesized via cyclocondensation of o-phenylenediamine derivatives with acetic acid under acidic conditions .

  • Knoevenagel Condensation: The benzimidazole-2-carbaldehyde intermediate reacts with cyanoacetamide in the presence of a base (e.g., piperidine) to form the α,β-unsaturated nitrile .

  • Nucleophilic Amination: The enenitrile intermediate undergoes Michael addition with 2,4-dimethoxyaniline, yielding the final product.

Critical Reaction Parameters:

  • Temperature: 80–100°C for cyclocondensation;

  • Solvent: Polar aprotic solvents (DMF, DMSO) for Knoevenagel steps;

  • Catalysts: Lewis acids (e.g., ZnCl₂) to enhance regioselectivity .

Green Chemistry Approaches

Recent advances emphasize solvent-free mechanochemical synthesis or aqueous-phase reactions to improve sustainability. For instance, Guo et al. demonstrated that β-amino vinyl ketones cyclize efficiently with hydrazines in water to yield pyrazole derivatives—a strategy adaptable to this compound’s synthesis .

Biological Activity and Mechanistic Insights

Antimicrobial Efficacy

Against Staphylococcus aureus (MIC: 8 μg/mL) and Candida albicans (MIC: 16 μg/mL), the compound disrupts cell wall biosynthesis via β-(1,3)-glucan synthase inhibition. The nitrile group may covalent bind to catalytic cysteine residues, a mechanism observed in similar enenitrile-based antifungals .

Comparative Analysis with Structural Analogues

Benzimidazole Derivatives

CompoundKey Structural DifferenceBiological Activity
2-(3,4-Dimethoxyphenyl)-1H-benzimidazole Lacks propenenitrile chainModerate COX-2 inhibition
(E)-3-(Dimethylamino)-1-(p-tolyl)prop-2-en-1-one Ketone instead of nitrileAntiviral (HCV NS5B inhibition)

The subject compound’s α,β-unsaturated nitrile group confers enhanced electrophilicity, enabling covalent target engagement absent in analogues .

Applications and Future Directions

Medicinal Chemistry

This molecule serves as a lead structure for dual-action anticancer-antimicrobial agents. Structural modifications, such as replacing methoxy groups with halogens, could optimize pharmacokinetics .

Material Science

Conjugated π-systems suggest utility in organic semiconductors or fluorescent probes, though this remains unexplored.

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